PI3Kα Enzyme Inhibition Potency of the 2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazoline Scaffold Versus Reference Inhibitor Copanlisib
The 2,3-dihydroimidazo[1,2-c]quinazoline scaffold, as claimed in Bayer's foundational PI3K patent family, demonstrates low nanomolar PI3Kα inhibition. While the specific IC50 of CAS 1053084-07-3 has not been publicly reported, the patent exemplifies that 2-substituted-3-oxo analogs with thioether-linked acetamide side chains retain PI3Kα inhibitory activity in the sub-100 nM range [1]. The clinically approved copanlisib exhibits PI3Kα IC50 values of 0.5 nM (biochemical) and achieves sustained pathway suppression in follicular lymphoma patients [2]. The isobutyl substitution at position 2 in CAS 1053084-07-3 is predicted to confer distinct steric and lipophilic properties compared to the morpholino-propoxy-substituted copanlisib, potentially altering isoform selectivity profiles [1].
| Evidence Dimension | PI3Kα biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed for CAS 1053084-07-3; scaffold-class representative compounds show sub-100 nM PI3Kα inhibition in biochemical assays |
| Comparator Or Baseline | Copanlisib (BAY 80-6946): PI3Kα IC50 = 0.5 nM; PI3Kβ IC50 = 3.7 nM; PI3Kγ IC50 = 6.4 nM; PI3Kδ IC50 = 0.7 nM |
| Quantified Difference | Cannot be quantified without direct head-to-head data for CAS 1053084-07-3; scaffold-level inference suggests comparable nanomolar potency with potential isoform selectivity divergence due to 2-isobutyl substitution |
| Conditions | Recombinant PI3K isoform biochemical assays with ATP at Km concentration |
Why This Matters
The 2-isobutyl-3-oxo substitution defines a distinct chemical space within the Bayer PI3K inhibitor patent estate, making this compound essential for freedom-to-operate analyses and for exploring SAR around the 2-position that differs from the clinically validated copanlisib chemotype.
- [1] Scott WJ, Liu N, Möwes M, et al. Aminoalcohol substituted 2,3-dihydroimidazo[1,2-c]quinazoline derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis. US Patent 8,895,549 B2, issued November 25, 2014. Assignee: Bayer Intellectual Property GmbH. View Source
- [2] Markham A. Copanlisib: First Global Approval. Drugs. 2017;77(18):2057-2062. doi:10.1007/s40265-017-0838-6. View Source
